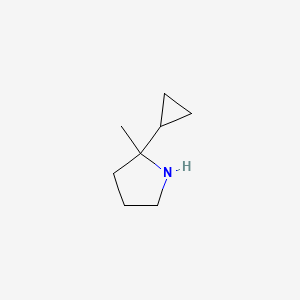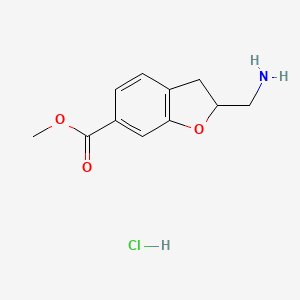
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,5-dimethylpyridine under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in biological assays and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The compound’s boronic acid group can also interact with biological molecules, making it useful in enzyme inhibition studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic Acid: Similar in structure but lacks the dimethyl groups.
Phenylboronic Acid: Commonly used in organic synthesis but has a different aromatic ring structure.
2,6-Dimethylpyridin-4-ylboronic Acid: Similar but with different methyl group positions.
Uniqueness
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethyl groups can also affect its solubility and stability, making it distinct from other boronic acids.
Propiedades
Fórmula molecular |
C7H11BClNO2 |
|---|---|
Peso molecular |
187.43 g/mol |
Nombre IUPAC |
(2,5-dimethylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4,10-11H,1-2H3;1H |
Clave InChI |
IEXQRYOLQRRGFT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C)C)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
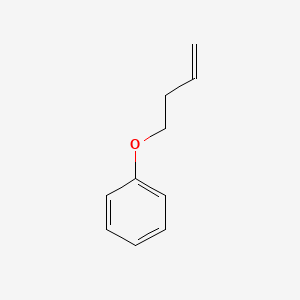
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
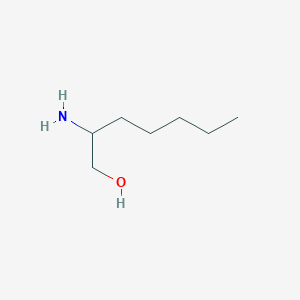
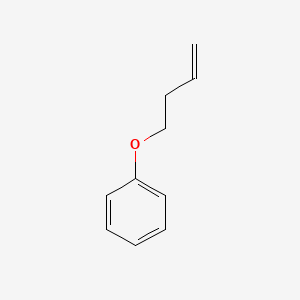
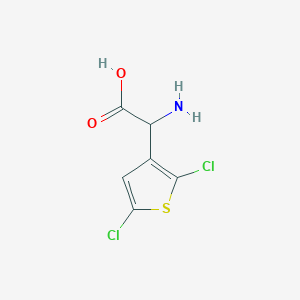
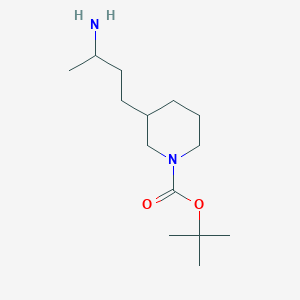

![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
